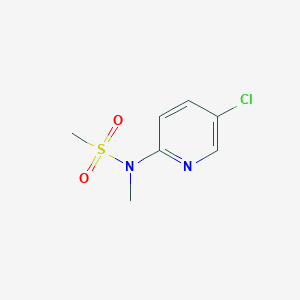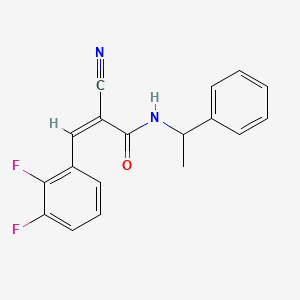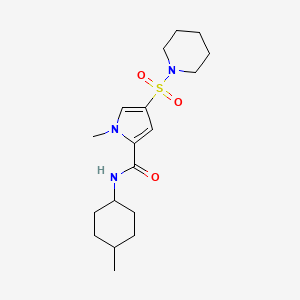
N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide works by selectively inhibiting JAK3, which is a specific type of JAK that is involved in the signaling pathways of cytokines that are important for immune cell development and function. By inhibiting JAK3, this compound can reduce the activity of immune cells, which helps to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of cytokines, which are immune system proteins that play a role in inflammation. It can also reduce the activity of immune cells, such as T cells and B cells, which are involved in the development and progression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide for lab experiments is its selectivity for JAK3. This means that it can be used to specifically target the activity of JAK3, without affecting other JAKs or signaling pathways. However, one limitation of this compound is that it can have off-target effects, which can lead to unwanted side effects or complications.
Future Directions
There are several future directions for research on N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide. One area of interest is the development of new and more selective JAK3 inhibitors, which could have fewer off-target effects and be more effective at treating autoimmune diseases. Another area of interest is the use of this compound in combination with other drugs or therapies, which could enhance its effectiveness or reduce its side effects. Finally, there is a need for more research on the long-term effects of this compound, particularly in terms of its impact on the immune system and its potential for causing complications or adverse events.
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide involves several steps, starting with the reaction of 2-chloropyridine with sodium methoxide to form 2-methoxypyridine. This intermediate is then reacted with methylsulfonyl chloride to form N-methylmethanesulfonamide. Finally, the reaction of N-methylmethanesulfonamide with 5-chloropyridine yields this compound.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines, a type of immune system protein. By inhibiting JAKs, this compound can reduce the activity of the immune system, which is often overactive in autoimmune diseases.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(13(2,11)12)7-4-3-6(8)5-9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFLRVDHWZLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)

![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)


![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)
